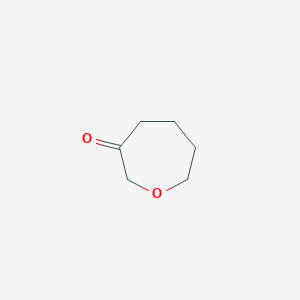

Oxepan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

130722-42-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

oxepan-3-one |

InChI |

InChI=1S/C6H10O2/c7-6-3-1-2-4-8-5-6/h1-5H2 |

InChI Key |

YUIJSWMGTIISBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOCC(=O)C1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Oxepan 3 One and Its Analogues

Direct Synthetic Routes to the Oxepan-3-one Core

The construction of the seven-membered oxepanone ring can be achieved through various direct synthetic strategies, which are broadly categorized into intramolecular cyclizations and intermolecular approaches that build complexity before the final ring-closing step.

Intramolecular cyclization is a powerful strategy for forming cyclic structures, including the oxepane (B1206615) framework. A notable approach involves the use of rhodium carbenoid chemistry. The synthesis of the cis-2,7-disubstituted oxepane skeleton, a key feature of the marine natural product isolaurepinnacin, has been accomplished through routes that pivot on a rhodium(II) acetate (B1210297) mediated cyclization of diazo alcohols. rsc.orgrsc.org These cyclizations produce functionalized oxepanes that serve as precursors to a common intermediate, this compound. rsc.orgrsc.org

For instance, a β-keto ester can be subjected to alkylation, followed by catalytic hydrogenation of the resulting double bond. rsc.org Subsequent thermolysis in the presence of an acid catalyst can then furnish the desired 2,7-disubstituted this compound. rsc.org This multi-step, one-pot sequence from a cyclization product highlights the utility of intramolecular strategies in building the core structure.

| Precursor Type | Key Reaction | Catalyst | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|---|

| Diazo alcohols | Rhodium carbenoid mediated cyclisation | Rhodium(II) acetate | Functionalised oxepanes (e.g., β-keto esters, phosphonates) | cis-2,7-Disubstituted this compound | rsc.orgrsc.org |

While not forming oxepanes, other intramolecular cyclizations illustrate the power of the general method. For example, triflic acid can mediate the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones. beilstein-journals.org Similarly, mild and efficient strategies have been developed for synthesizing 3-amino oxindoles from N-aryl amides via the intramolecular cyclization of 2-azaallyl anions. rsc.org These examples showcase the broad applicability of intramolecular ring-closing reactions in heterocyclic and carbocyclic synthesis.

Intermolecular strategies involve the coupling of two or more distinct molecules to construct a precursor, which is then cyclized to form the target ring system. For oxepine frameworks, a palladium-catalyzed one-pot reaction has been developed, starting from iodoheteroaryl or aryl ethers and a terminal alkyne. researchgate.net This process involves an intermolecular carbon-carbon bond formation followed by an intramolecular hydroarylation to yield the oxepine ring. researchgate.net

Another relevant intermolecular reaction is the copper-catalyzed carboesterification of unactivated aliphatic alkenes with α-carbonyl alkyl bromides, which efficiently produces γ-lactones. rsc.org Although this method yields five-membered rings, the principle of intermolecular coupling followed by cyclization is a cornerstone of modern synthetic chemistry. The development of analogous intermolecular [5+2] cycloadditions, for example between vinylcyclopropanes and alkynes, provides another pathway to seven-membered rings, in this case, cycloheptenones. organic-chemistry.org These methods underscore the potential for designing intermolecular routes to the this compound core by carefully selecting fragments that can be coupled and subsequently cyclized.

Intramolecular Cyclization Reactions for Ring Formation

Catalytic Strategies in this compound Synthesis

Catalysis offers unparalleled efficiency and selectivity in organic synthesis. The application of metal, organo-, and biocatalysis has enabled the development of advanced methods for constructing the this compound scaffold and its derivatives, often with control over stereochemistry.

Gold catalysis has emerged as a powerful tool, particularly for reactions involving alkynes. While a direct gold-catalyzed synthesis of this compound is not prominently reported, the synthesis of the smaller, strained oxetan-3-ones from readily available propargylic alcohols is well-established. organic-chemistry.orgnih.govorganic-chemistry.org This reaction proceeds through the intermolecular oxidation of the alkyne, which generates a highly reactive α-oxo gold carbene intermediate that is trapped intramolecularly by the hydroxyl group. organic-chemistry.orgnih.govscispace.com This efficient generation of α-oxo metal carbenes avoids the use of hazardous diazo ketones and provides a general entry into this type of chemistry. organic-chemistry.orgorganic-chemistry.org

Other transition metals are also highly effective in synthesizing cyclic ketones and their precursors.

Rhodium: As previously mentioned, rhodium(II) acetate is a key catalyst for the cyclization of diazo alcohols to form oxepane precursors. rsc.orgrsc.org

Palladium: Palladium catalysts are versatile for various transformations. They have been used in the asymmetric hydrogenation of 2-aryl cyclic ketones to produce chiral trans-cycloalkanols through dynamic kinetic resolution. bohrium.com Palladium complexes also catalyze the direct aerobic dehydrogenation of cyclic ketones to form the corresponding α,β-unsaturated enones. nih.gov Furthermore, intramolecular Heck reactions catalyzed by Pd(0) provide a general route to fused oxepine derivatives. researchgate.net

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Gold(I) | Oxidative cyclization | Propargylic alcohols | Oxetan-3-ones | organic-chemistry.orgnih.gov |

| Rhodium(II) | Intramolecular C-H insertion | Diazo alcohols | Substituted Oxepanes | rsc.orgrsc.org |

| Palladium(II) | Aerobic dehydrogenation | Cyclic ketones | Cyclic enones | nih.gov |

| Palladium(0) | Asymmetric hydrogenation (DKR) | 2-Aryl cyclic ketones | Chiral trans-cycloalkanols | bohrium.com |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis have been widely applied to the synthesis of other complex cyclic structures. These established methodologies suggest potential pathways for oxepanone construction.

For example, highly stereoselective intramolecular Mannich reactions, catalyzed by secondary amines, can produce 4-aminoisochromanones, which are six-membered oxygen heterocycles. organic-chemistry.org Enamine-azide [3+2] cycloadditions, another organocatalytic transformation, have been employed to synthesize functionalized 1,2,3-triazoles. beilstein-journals.org Furthermore, complex architectures such as Wieland-Miescher ketone analogues can be assembled through organocatalytic cascade reactions. ugr.es The application of these strategies—such as intramolecular Mannich, Michael, or aldol (B89426) reactions on suitably designed linear precursors—represents a promising, yet underexplored, avenue for the asymmetric synthesis of substituted oxepan-3-ones. Recent breakthroughs in organocatalysis, like the synthesis of axially chiral styrenes, demonstrate the power of this field to create complex molecules with high stereocontrol. nih.gov

Biocatalysis leverages the high selectivity of enzymes and whole-cell systems to perform challenging chemical transformations, particularly for the synthesis of chiral compounds. mdpi.comresearchgate.netcore.ac.uk The production of single-enantiomer chiral alcohols and amines is a key application in the pharmaceutical industry. mdpi.commagtech.com.cn

A pertinent example is the three-step biocatalytic procedure for converting cyclic alkenoic esters into chiral 3-oxoesters. rsc.org This process uses entrapped resting cells of Rhizopus oryzae for an initial allylic hydroxylation, followed by further enzymatic steps. rsc.org The principles demonstrated here, such as the asymmetric reduction of ketones to chiral secondary alcohols or the enantioselective hydrolysis of esters, are directly applicable to the synthesis of chiral oxepan derivatives. For instance, the reduction of a prochiral ketone like this compound using a ketoreductase could provide access to chiral 3-hydroxyoxepane, a valuable building block. Similarly, a racemic mixture of a substituted this compound could potentially be resolved through enantioselective enzymatic reactions.

| Biocatalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Rhizopus oryzae (resting cells) | Allylic hydroxylation | Cyclopentene/cyclohexenecarboxylates | Chiral 3-oxoesters | rsc.org |

| Rhodococcus erythropolis | Diastereoselective reduction | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid | (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]carbamic acid | core.ac.uk |

| D-lactate dehydrogenase (D-LDH) | Asymmetric reduction | α-Keto acid | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | mdpi.com |

Organocatalytic Methods for Oxepanone Construction

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The generation of chiral this compound scaffolds with precise control over stereochemistry is a significant challenge in synthetic chemistry, primarily due to the entropic and enthalpic barriers associated with forming medium-sized rings. Modern synthetic methods have overcome these hurdles through the use of chiral auxiliaries, asymmetric induction, and diastereoselective reactions.

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved to reveal the enantiomerically enriched product. While direct examples for this compound are specialized, the principles are well-established in the synthesis of related heterocycles. For instance, the conjugate addition of nucleophiles to N-enoyl derivatives of Evans' oxazolidinone auxiliaries is a widely used method for creating stereocenters. researchgate.net This strategy could be applied to acyclic precursors of this compound to set the stereochemistry prior to cyclization.

Similarly, chiral ligands are employed in metal-catalyzed reactions to create a chiral environment around the catalyst, influencing the stereochemical outcome of the reaction. Phosphine-based chiral ligands, for example, have been used in asymmetric Michael additions and palladium-catalyzed alkylations to generate chiral intermediates for heterocycle synthesis. mdpi.comnih.gov An asymmetric Henry reaction utilizing a chiral ligand complexed with a metal, such as neodymium, has been shown to produce anti-adducts with high enantioselectivity, a method applicable to precursors for seven-membered rings. mdpi.com The development of chiral catalysts for the 6π photocyclization of acrylamides also demonstrates the power of ligand control in achieving high enantio- and diastereoselectivity. acs.org

Asymmetric Induction in Cyclization and Functionalization Steps

Asymmetric induction refers to the preferential formation of one diastereomer over another due to the influence of an existing chiral center within the substrate. scribd.com This principle is fundamental in constructing substituted oxepanones with defined relative stereochemistry.

A key example involves the synthesis of cis-2,7-disubstituted this compound. psu.edu In this multi-step synthesis, a β-keto ester precursor is first alkylated. Subsequent catalytic hydrogenation and thermolysis yield the target this compound, where the stereochemical relationship between the C2 and C7 substituents is predominantly cis. psu.edu This diastereoselectivity arises from the steric and electronic influences of the existing parts of the molecule during the bond-forming steps. High degrees of 1,3-asymmetric induction have also been realized in the synthesis of related ether systems, demonstrating that stereocenters can effectively control the formation of new chiral centers even across a distance. researchgate.net

The table below summarizes the synthesis of a key disubstituted this compound intermediate, highlighting the functionalization that leads to a specific diastereomer.

| Precursor | Reagents/Steps | Product | Key Outcome | Ref |

| 2-(t-Butoxycarbonyl)this compound | 1. NaH, THF 2. Allyl acetate, Pd(PPh₃)₄ 3. H₂, Pd/C 4. TsOH, heat | cis-2-Propyl-7-hexylthis compound | Predominantly cis diastereomer formed | psu.edu |

Diastereoselective Control in Ring-Closing Metathesis and Related Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of medium-sized rings, including oxepanes. acs.orgresearchgate.net Diastereoselective RCM allows for the construction of substituted cyclic ethers with excellent control over the relative stereochemistry.

A concise synthesis of six- to eight-membered α,α'-substituted cyclic ethers has been achieved through the diastereoselective RCM of 1,4-pentadien-3-yl ether derivatives. researcher.life The stereochemical outcome of these reactions was found to be dependent on the size of the ring being formed. For the synthesis of six- and seven-membered rings (oxepanes), the diastereoselectivity was primarily under kinetic control, regardless of the reactivity of the ruthenium catalyst used. researcher.life This methodology provides an efficient route to substituted oxepanes with moderate to good diastereoselectivity. researcher.life

The table below presents findings on the diastereoselective RCM approach to medium-sized cyclic ethers.

| Substrate Type | Catalyst | Ring Size | Diastereoselectivity | Key Finding | Ref |

| 1,4-Pentadien-3-yl ether derivative | Grubbs' catalyst | 7 (Oxepane) | Moderate to Good | Diastereoselectivity is largely under kinetic control for seven-membered rings. | researcher.life |

| 1,4-Pentadien-3-yl ether derivative | Grubbs' catalyst | 8 (Oxocane) | Catalyst-dependent | Diastereoselectivity can be controlled by the catalyst's reactivity. | researcher.life |

Multi-component and Cascade Reactions Yielding Oxepanone Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, and cascade (or tandem) reactions, involving at least two consecutive transformations, offer highly efficient pathways to complex molecules. acs.orgkarger.com These strategies have been applied to the synthesis of oxepanone frameworks, often yielding intricate polycyclic systems.

One notable approach involves the rhodium(II)-catalyzed reactions of α-diazo ketones. orcid.orgresearchgate.net These reactions can generate transient carbonyl ylides that undergo subsequent cycloaddition reactions. For example, the reaction between arylmethylidenecycloalkanones and α-diazo ketones can afford spiro epoxy-bridged oxepanone frameworks in a chemo- and regioselective manner. researchgate.net In some cases, these tandem cyclization-cycloaddition sequences are followed by an unusual ring enlargement to produce even larger ring systems. researchgate.net Such cascade processes demonstrate the ability to rapidly build molecular complexity from simple precursors to access unique oxepanone-containing scaffolds. researchgate.net

Ring Expansion and Contraction Methodologies for this compound Access

Altering the size of an existing ring is a classic strategy for accessing cyclic structures that are otherwise difficult to synthesize directly.

Ring Expansion

Ring expansion is a common and effective method for synthesizing seven-membered rings like this compound from more readily available five- or six-membered precursors. A highly relevant two-step ring expansion of lactones has been reported for the synthesis of 3-oxooxepane esters. psu.edu This method involves the ring opening of a δ-lactone followed by a rhodium carbenoid mediated cyclization of the resulting α,ω-diazo alcohol, directly forming the substituted this compound core. psu.edu

Another powerful ring expansion technique is the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by insertion of an oxygen atom adjacent to the carbonyl group. For example, the oxidation of a substituted cyclohexanone (B45756) can yield the corresponding seven-membered oxepan-2-one. psu.edu While this produces a lactone rather than a ketone, these intermediates are closely related and synthetically interconvertible. The Baeyer-Villiger reaction can be performed with chemical reagents like trifluoroperacetic acid or with biocatalysts such as Baeyer-Villiger monooxygenases (BVMOs), which can offer high levels of regio- and enantioselectivity. psu.eduacs.org

Ring Contraction

Accessing this compound via ring contraction from a larger, eight-membered or greater ring is a less common synthetic strategy. However, the principles of ring contraction are well-established in organic chemistry. For instance, the Favorskii rearrangement contracts α-halo cycloalkanones by one carbon atom. While typically applied to carbocycles, its principles could theoretically be adapted.

Advanced Reactivity and Mechanistic Investigations of Oxepan 3 One

Ring-Opening Reactions of the Oxepane (B1206615) Moiety

The oxepane ring, while more stable than smaller cyclic ethers like epoxides and oxetanes, can undergo ring-opening reactions under various conditions. researchgate.net This reactivity is influenced by the presence of substituents and the nature of the reagents employed.

Nucleophilic Ring-Opening Pathways

The ring-opening of oxepanes can be initiated by nucleophiles. In general, for cyclic ethers, strong nucleophiles tend to attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cn This process is essentially an SN2 reaction, and while the alkoxide is a poor leaving group, the ring strain of smaller cyclic ethers helps to drive the reaction. libretexts.org For the less strained oxepane ring, activation through protonation or by a Lewis acid is often necessary to facilitate nucleophilic attack. researchgate.net

For instance, the reaction of substituted oxepanes with organocuprates can lead to ring-opened products. The regioselectivity of this reaction is influenced by the substitution pattern on the oxepane ring.

Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity

Under acidic conditions, the ether oxygen of the oxepane ring is protonated, which activates the ring for nucleophilic attack. masterorganicchemistry.com The mechanism of acid-catalyzed ring-opening of cyclic ethers can be viewed as a hybrid between an SN1 and SN2 pathway. libretexts.org The protonation of the ether oxygen creates a better leaving group. masterorganicchemistry.com Subsequently, the carbon-oxygen bond begins to break, leading to a buildup of partial positive charge on the more substituted carbon, which is then attacked by a nucleophile. masterorganicchemistry.comlibretexts.org

In the case of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon. khanacademy.orgyoutube.com This regioselectivity is attributed to the greater stabilization of the partial positive charge at the more substituted position. A similar trend is expected for the acid-catalyzed ring-opening of substituted oxepan-3-ones. The reaction with aqueous acid typically yields a diol. libretexts.orglibretexts.org

Lewis Acid-Mediated Ring-Opening Processes and Catalyst Influence

Lewis acids are effective catalysts for the ring-opening of cyclic ethers. mdpi.com They activate the ether oxygen by coordination, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. uni-regensburg.de The choice of Lewis acid can significantly influence the selectivity of the reaction. clockss.org For example, in the cyclization of a hydroxy epoxide to form an oxepane, different Lewis acids like BF₃·OEt₂, Sn(OTf)₂, and Zn(OTf)₂ led to different product selectivities compared to La(OTf)₃. clockss.org

The cleavage of cyclic ethers with acyl chlorides can be catalyzed by a variety of Lewis acids, including BCl₃, PdCl₂(PPh₃)₂, CoCl₂, and lanthanide salts. mdpi.com Indium(III) halides have also been shown to be effective catalysts for the ring-opening of cyclic ethers under solvent-free conditions. mdpi.com

Table 1: Influence of Lewis Acid on the Cyclization to form an Oxepane Ring System

| Entry | Lewis Acid | Yield (%) | Product Ratio (7-endo:6-exo) |

|---|---|---|---|

| 1 | BF₃·OEt₂ | 89 | Selectively 6-exo |

| 2 | Sn(OTf)₂ | 33 | Selectively 6-exo |

| 3 | Zn(OTf)₂ | 89 | Selectively 6-exo |

| 4 | La(OTf)₃ | 92 | Mainly 7-endo |

Data sourced from a study on the cyclization of cis-5-benzyloxymethyl-5,6-epoxyheptanol. clockss.org

Reductive Ring-Opening Strategies

Reductive ring-opening of cyclic ethers provides a route to diols and other reduced products. For aryl-substituted cyclopropanes, sodium dispersion has been used to promote reductive ring-opening, trapping the resulting carbanions with electrophiles. kyoto-u.ac.jp A similar strategy could potentially be applied to oxepan-3-one derivatives. The reduction of the carbonyl group in conjunction with ring-opening would lead to the formation of diols. For example, treatment of a disubstituted oxepane with lithium aluminum hydride (LiAlH₄) resulted in the formation of the corresponding diol. clockss.org

Thermally Induced Ring Transformations

Elevated temperatures can induce transformations in cyclic systems. For instance, the thermolysis of a 2,7-disubstituted this compound derivative in the presence of a catalytic amount of toluene-4-sulfonic acid resulted in the removal of a t-butyl ester group. psu.edu In the context of ε-caprolactone polymerization, high temperatures can lead to the formation of larger rings. acs.org While specific data on the purely thermal ring transformations of this compound is limited, it is plausible that at high enough temperatures, rearrangements or fragmentation could occur. The thermal decomposition of related compounds like oxazepam, a benzodiazepine (B76468) derivative, has been shown to proceed via water elimination to form quinazoline (B50416) aldehydes at elevated temperatures. nist.gov

Reactions Involving the Carbonyl Functionality of this compound

The carbonyl group of this compound undergoes typical reactions of ketones, such as nucleophilic addition. savemyexams.com The polarization of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. savemyexams.com

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by weak nucleophiles. masterorganicchemistry.comlibretexts.org The general mechanism involves protonation, nucleophilic attack, proton transfer, and elimination to regenerate the catalyst. masterorganicchemistry.com

Reactions with various nucleophiles are possible:

Hydride reagents (e.g., LiAlH₄, NaBH₄): These reagents reduce the ketone to a secondary alcohol, yielding oxepan-3-ol. savemyexams.com

Organometallic reagents (e.g., Grignard reagents, organolithiums): These add a carbon-based nucleophile to the carbonyl carbon, forming a tertiary alcohol after workup.

Wittig reagents: Reaction with a phosphorus ylide converts the carbonyl group into a carbon-carbon double bond. For example, a β-keto phosphonate (B1237965) derivative of an oxepane was reacted with sodium hydride to generate the ylide, which then presumably underwent an intramolecular Wittig reaction. psu.edu

Cyanide: The addition of hydrogen cyanide (HCN) forms a cyanohydrin. savemyexams.com This reaction increases the carbon chain length by one. savemyexams.com

Amines: Primary amines react to form imines, while secondary amines form enamines.

The Baeyer-Villiger oxidation is a notable reaction of cyclic ketones, where a peroxyacid inserts an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). libretexts.org In the case of this compound, this reaction would lead to the formation of an eight-membered lactone. The mechanism involves nucleophilic attack of the peroxyacid on the carbonyl, followed by migration of one of the adjacent carbon atoms. libretexts.org

Table 2: Common Reactions of the Carbonyl Group in Ketones

| Reagent Type | Product Functional Group |

|---|---|

| Hydride Reagents (e.g., NaBH₄) | Secondary Alcohol |

| Grignard Reagents (e.g., RMgBr) | Tertiary Alcohol |

| Wittig Reagents (e.g., Ph₃P=CH₂) | Alkene |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

| Primary Amines (RNH₂) | Imine |

| Peroxyacids (e.g., m-CPBA) | Ester (Lactone) |

Nucleophilic Additions and Derivatives Formation

The carbonyl group in this compound is electrophilic and susceptible to attack by nucleophiles. geeksforgeeks.org This fundamental reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. fiveable.me The stability of this intermediate influences the reversibility of the addition. fiveable.me

Nucleophilic addition reactions are pivotal for the synthesis of a variety of this compound derivatives. For instance, the reaction with Grignard reagents can lead to the formation of tertiary alcohols. rsc.org Similarly, the addition of cyanide ions results in the formation of cyanohydrins. fiveable.me These reactions significantly expand the synthetic utility of this compound by introducing new functional groups and stereocenters.

The formation of imines and related derivatives is another important class of nucleophilic addition reactions. fiveable.me These reactions typically involve the condensation of this compound with primary amines, followed by the elimination of a water molecule. geeksforgeeks.org The resulting imines can be further modified, for example, through reduction to form the corresponding amines. ajrconline.org

The table below summarizes various nucleophilic addition reactions of this compound.

| Nucleophile | Product Type | Reaction Conditions |

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Anhydrous ether or THF |

| Cyanide (CN⁻) | Cyanohydrins | Acidic or basic catalysis |

| Primary Amines (R-NH₂) | Imines (Schiff bases) | Mildly acidic conditions |

| Hydrazine Derivatives | Hydrazones | - |

| Hydroxylamine | Oximes | - |

Enolization, Enolate Chemistry, and Alpha-Functionalization

The presence of α-hydrogens in this compound imparts acidity, allowing for the formation of enols and enolates. universalclass.com Enolization, the process of converting a ketone to its enol tautomer, can be catalyzed by either acids or bases. universalclass.com Under basic conditions, deprotonation of the α-carbon leads to the formation of an enolate ion, a powerful nucleophile. libretexts.orgpdx.edu

The enolate of this compound can react with various electrophiles at the α-carbon, a process known as α-functionalization. This allows for the introduction of a wide range of substituents at the position adjacent to the carbonyl group. For example, alkylation of the enolate with alkyl halides is a common method for C-C bond formation.

The regioselectivity of enolate formation can be controlled by the reaction conditions. Kinetic enolates are typically formed at low temperatures with bulky, non-nucleophilic bases like lithium diisopropylamide (LDA), leading to the less substituted enolate. bham.ac.uk Thermodynamic enolates are formed under conditions that allow for equilibration, favoring the more substituted and stable enolate. bham.ac.uk

The following table outlines key aspects of this compound enolate chemistry.

| Topic | Description |

| Enolization | The equilibrium between the keto and enol forms of this compound. This process is catalyzed by both acids and bases. universalclass.compdx.edu |

| Enolate Formation | Deprotonation at the α-carbon using a strong base (e.g., LDA, NaH) to generate a nucleophilic enolate ion. libretexts.orgpdx.edu |

| α-Alkylation | Reaction of the enolate with alkyl halides to introduce an alkyl group at the α-position. |

| α-Halogenation | Reaction with halogens (e.g., Br₂, Cl₂) under acidic or basic conditions to introduce a halogen at the α-position. |

| Silyl (B83357) Enol Ethers | Reaction of the enolate with silyl halides (e.g., TMSCl) to form silyl enol ethers, which are versatile intermediates. |

Condensation and Cycloaddition Reactions

The enolate of this compound can participate in various condensation reactions, which are powerful tools for forming new carbon-carbon bonds. towson.eduwyzant.com In an aldol-type condensation, the enolate can add to another molecule of this compound or a different carbonyl compound, leading to the formation of a β-hydroxy ketone.

Cycloaddition reactions offer a route to construct new ring systems. 1,3-dipolar cycloadditions, for instance, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgsphinxsai.com While specific examples involving this compound as the dipolarophile are not extensively documented, its C=C double bond in the enol form could potentially participate in such reactions. researchgate.net Intramolecular [3+2] cycloaddition reactions have been utilized to synthesize pyran and oxepane derivatives from carbohydrate-derived nitrones. researchgate.net

The formation of seven-membered 1,3-oxazepine rings can be achieved through the (5+2) cycloaddition reaction of imine compounds with isobenzofuran-1(3H)-one. researchgate.netmedipol.edu.tr

Rearrangement Pathways of this compound and Precursor Molecules

Rearrangement reactions provide pathways to alternative molecular scaffolds from this compound and its precursors. The Baeyer-Villiger oxidation of cyclohexanone (B45756), a common precursor to ε-caprolactone (oxepan-2-one), is a classic example of a rearrangement where an oxygen atom is inserted adjacent to the carbonyl group. researchgate.netmdpi.comnih.gov While this reaction directly leads to the lactone isomer, it highlights the susceptibility of related cyclic ketones to rearrangement.

The Payne rearrangement involves the base-catalyzed isomerization of 2,3-epoxy alcohols. uomustansiriyah.edu.iqwikipedia.org This reaction proceeds through the intramolecular opening of the epoxide by the adjacent hydroxyl group, resulting in the migration of the epoxide. wikipedia.org While not a direct rearrangement of this compound itself, this type of transformation is relevant to functionalized derivatives of oxepane.

The Claisen rearrangement is another powerful pericyclic reaction that involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether. bdu.ac.in The enol or enolate form of this compound could potentially be converted into a substrate for a Claisen rearrangement, leading to a rearranged carbocyclic or heterocyclic system.

Advanced Oxidation and Reduction Methodologies Applied to this compound

The oxidation and reduction of this compound and related structures are fundamental transformations. Modern methodologies offer high selectivity and efficiency.

Oxidation:

The Baeyer-Villiger oxidation is a key reaction for the synthesis of lactones from cyclic ketones. researchgate.netmdpi.comnih.gov Various oxidants have been employed, including peracids and hydrogen peroxide with different catalysts. researchgate.netgoogle.com For instance, solid acid catalysts like SbF₃ supported on silica (B1680970) have shown activity in the oxidation of cyclohexanone to ε-caprolactone using hydrogen peroxide. researchgate.net Nitrogen-doped carbon nanotubes have also been used as metal-free catalysts for this transformation with dioxygen as the oxidant. acs.org Vanadium complexes can catalyze the oxidative cyclization of alkenols to form oxepane derivatives. rptu.de

The following table presents a selection of catalytic systems for Baeyer-Villiger oxidation.

| Catalyst System | Oxidant | Substrate | Product | Reference |

| SbF₃/Hexagonal Mesoporous Silica | H₂O₂ | Cyclohexanone | ε-Caprolactone | researchgate.net |

| Stibium-containing hydrotalcite (Sb-HTL) | H₂O₂ | Cyclohexanone | ε-Caprolactone | researchgate.net |

| Alumina | H₂O₂ | Cyclohexanone | ε-Caprolactone | researchgate.net |

| Nitrogen-Doped Carbon Nanotubes | O₂/Benzaldehyde | Cyclohexanone | ε-Caprolactone | acs.org |

| Perdecanoic acid (perC₁₀) | - | Cyclohexanone | ε-Caprolactone | mdpi.com |

Reduction:

The reduction of the carbonyl group in this compound can yield the corresponding secondary alcohol, oxepan-3-ol. A variety of reducing agents can be employed, from simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to more sophisticated catalytic hydrogenation methods.

Stereoselective reduction is often a key goal, aiming to control the formation of a specific stereoisomer of the alcohol. This can be achieved using chiral reducing agents or catalysts. For example, the reduction of substituted piperidinones with LiAlH₄ has been used to produce specific stereoisomers of 3-hydroxypiperidines. researchgate.net While not directly on this compound, these methods are applicable to achieving stereocontrol in the reduction of cyclic ketones.

Theoretical and Computational Chemistry Studies of Oxepan 3 One

Quantum Chemical Calculations of Electronic Structure, Conformation, and Strain Energy

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Oxepan-3-one. nih.govnih.gov These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to solve the Schrödinger equation, providing insights into electronic structure, preferred three-dimensional arrangements (conformations), and the inherent strain within the molecule. nih.govnih.gov

For this compound, the seven-membered ring is not planar and is expected to exist in various conformations, such as chair and boat forms, and twist-chair or twist-boat intermediates. researchgate.net A thorough conformational analysis using computational methods would identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net For instance, studies on the related cycloheptanone (B156872) have shown it to have a broad potential well around a symmetrical twist-chair conformation. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem nih.gov |

| Molecular Weight | 114.14 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

| Complexity | 88.5 | PubChem nih.gov |

This table presents basic molecular properties computed by PubChem.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would provide a detailed picture of its conformational landscape in different environments, such as in a solvent or in the solid state. mdpi.comajchem-a.com

By simulating the interactions between this compound molecules, one could study the nature and strength of intermolecular forces. These forces, which include dipole-dipole interactions due to the polar carbonyl group and ether linkage, as well as weaker van der Waals forces, govern the physical properties of the substance, such as its boiling point and solubility. scholarsresearchlibrary.comnaturalproducts.net Simulations can also reveal how solvent molecules, like water, arrange themselves around the this compound molecule and influence its conformation and reactivity. spectroscopyonline.com

Reaction Pathway Analysis, Transition State Characterization, and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group, enolate formation, or ring-opening reactions. academie-sciences.frnih.gov

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the high-energy structures that must be overcome for the reaction to proceed. nih.govfrontiersin.org The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. scholarsresearchlibrary.com For example, a computational study on the α-acetoxylation of cyclic ketones identified a plausible Sₙ2 substitution mechanism and determined that the diastereoselectivity was under thermodynamic control. frontiersin.org While not specific to this compound, this demonstrates the type of insight that can be gained. Similarly, theoretical studies on the ring-opening polymerization of oxetane (B1205548) cations have been performed using DFT. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. spectroscopyonline.comacs.org These predictions are invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For this compound, one could calculate the ¹H and ¹³C NMR chemical shifts for its different conformers. spectroscopyonline.com The predicted spectra for the individual conformers can be averaged based on their calculated Boltzmann populations to give a final predicted spectrum that can be compared to experimental data. hkhlr.de Similarly, the vibrational frequencies from a calculation can be used to generate a theoretical IR spectrum, which would show characteristic peaks for the C=O stretch of the ketone and the C-O-C stretch of the ether. wiley.comresearchgate.netmdpi.com

Development of Structure-Reactivity and Structure-Selectivity Relationships

By systematically studying a series of related compounds computationally, it is possible to develop structure-reactivity or structure-selectivity relationships. royalsocietypublishing.orgscielo.org.mxmzcloud.org For example, one could investigate how substituting the this compound ring at different positions affects its reactivity in a particular reaction.

Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity or selectivity. royalsocietypublishing.orgnih.gov While no specific QSAR studies on this compound were found, research on other cyclic ketones has shown that factors like steric hindrance and the nature of substituents significantly influence their reactivity. nih.govroyalsocietypublishing.org Such studies on a series of oxepanone derivatives could lead to predictive models for designing new compounds with desired chemical properties.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of Oxepan 3 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignmentlibretexts.orgulethbridge.caucl.ac.uk

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including oxepan-3-one. libretexts.orgresearchgate.netomicsonline.org It provides detailed information regarding the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

One-dimensional (1D) NMR techniques offer fundamental insights into the structure of this compound. The standard proton (¹H) NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. savemyexams.com Advanced 1D techniques provide deeper structural information.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. emerypharma.com By varying the pulse angle (e.g., DEPT-45, DEPT-90, and DEPT-135), one can selectively observe signals for different types of carbon atoms, which simplifies the assignment of the ¹³C NMR spectrum.

Nuclear Overhauser Effect (NOE): NOE experiments are instrumental in determining the spatial proximity of protons. Irradiation of a specific proton can lead to an enhancement of the signal of nearby protons (typically within 5 Å), providing valuable information about the conformation and stereochemistry of the molecule. princeton.edu

Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and determining the size of molecules in solution. It separates the NMR signals of different species based on their diffusion coefficients, which can be useful for studying derivatives of this compound or its interactions with other molecules.

Two-dimensional (2D) NMR experiments provide a wealth of information by correlating different nuclei through bonds or space, resolving spectral overlap and enabling the complete assignment of complex spectra. ulethbridge.caomicsonline.orgepfl.ch

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. emerypharma.comsdsu.edu This allows for the tracing of proton networks within the this compound ring system, establishing the connectivity between adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). emerypharma.comepfl.chsdsu.edu This is a highly sensitive and indispensable tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two to four bonds. emerypharma.comepfl.chsdsu.edu This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon in this compound, and for connecting different spin systems within a molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments are the counterparts to the 1D NOE experiment and provide through-space correlations between protons. princeton.edu They are essential for determining the three-dimensional structure and stereochemistry of this compound and its derivatives by identifying protons that are close in space, irrespective of their bonding connectivity.

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar coupling | Establishes proton connectivity within the ring. |

| HSQC | One-bond ¹H-¹³C correlation | Assigns carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlation | Identifies quaternary carbons and connects fragments. |

| NOESY/ROESY | Through-space ¹H-¹H correlation | Determines stereochemistry and conformation. |

The seven-membered ring of this compound is conformationally flexible. Dynamic NMR (DNMR) spectroscopy is employed to study these conformational changes. researchgate.netrsc.orglibretexts.org By recording NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange. mdpi.com At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.netmdpi.com As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal at the fast exchange limit. ucl.ac.uk Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to ring inversion and the relative populations of the different conformers. rsc.org

Comprehensive 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Vibrationsucl.ac.ukuni.lunih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. uni-siegen.de These two techniques are complementary, as some vibrations may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. gatewayanalytical.comedinst.com

For this compound, the most characteristic vibration is the C=O stretching of the ketone, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. The C-O-C stretching of the ether linkage will also give rise to characteristic bands. The various C-H stretching and bending vibrations of the methylene groups in the ring will also be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O Stretch (Ketone) | 1700 - 1725 | FT-IR (Strong) |

| C-O-C Stretch (Ether) | 1070 - 1150 | FT-IR (Strong) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | FT-IR, Raman |

| CH₂ Bend (Rocking) | ~720 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysisucl.ac.uk

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. innovareacademics.in HRMS instruments can measure mass-to-charge ratios (m/z) with high accuracy (typically to four or more decimal places). For this compound (C₆H₁₀O₂), the expected monoisotopic mass is 114.0681 Da. nih.gov

In addition to providing the molecular formula, HRMS can also be used to study the fragmentation patterns of the molecule. By inducing fragmentation of the molecular ion, a series of fragment ions are produced, and their precise masses can be measured. This fragmentation data provides valuable structural information, helping to piece together the connectivity of the molecule.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 115.0754 |

| [M+Na]⁺ | 137.0573 |

| [M-H]⁻ | 113.0608 |

| Data sourced from publicly available databases for C₆H₁₀O₂. |

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment

When a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography provides the most definitive structural information. rigaku.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. rigaku.comrcsb.org The resulting electron density map allows for the determination of bond lengths, bond angles, and torsional angles with high precision. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

Operando spectroscopy represents a powerful class of analytical methods where the characterization of materials and chemical reactions is performed in real-time under actual operating conditions. wiley.comfrontiersin.org The term, derived from the Latin for "working," signifies the ability to simultaneously observe the catalytic or reactive species and measure its performance, thereby building a direct bridge between structure and activity. frontiersin.orgrsc.org This approach is crucial for gaining deep mechanistic insights, identifying transient intermediates, and understanding deactivation pathways that are often missed by conventional pre- and post-reaction analyses. rsc.org For the study of this compound, operando techniques are invaluable for monitoring both its synthesis, commonly via Baeyer-Villiger oxidation, and its subsequent reactions, such as ring-opening polymerization (ROP).

Real-Time Monitoring of this compound Synthesis

The Baeyer-Villiger oxidation of cyclohexanone (B45756) is a primary route to ε-caprolactone, a structural isomer of this compound; a similar oxidation of a corresponding substituted cyclohexanone would yield an this compound derivative. Monitoring such a reaction in real-time provides critical data for optimizing yield and selectivity. numberanalytics.com Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for this purpose. syr.edu

An operando FTIR setup can track the reaction progress by monitoring specific vibrational modes. The disappearance of the strong carbonyl (C=O) stretching band of the precursor ketone and the appearance of the characteristic ester carbonyl band of the resulting lactone (this compound) can be quantified over time.

Table 1: Representative IR Frequency Changes during Baeyer-Villiger Oxidation to form an this compound Derivative

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| Cyclohexanone Derivative (Reactant) | Ketone C=O Stretch | ~1715 | Intensity decreases |

| Peroxy-acid (Oxidant) | O-H Stretch | ~3300-2500 | Intensity decreases |

| This compound (Product) | Ester C=O Stretch | ~1740-1725 | Intensity increases |

| This compound (Product) | C-O-C Stretch | ~1250-1100 | Intensity increases |

| Carboxylic Acid (Byproduct) | C=O Stretch | ~1760 | Intensity increases |

Note: Specific wavenumbers can vary based on the exact molecular structure and solvent environment.

This continuous data stream allows for the calculation of reaction kinetics and helps identify the rate-determining step, providing insights that are essential for process control and optimization. nih.gov

Real-Time Monitoring of Ring-Opening Polymerization (ROP)

The ring-opening polymerization of lactones, including structural analogues of this compound like ε-caprolactone, has been successfully monitored in real-time using Raman spectroscopy. nist.govresearchgate.net This non-invasive technique can be implemented using a fiber-optic probe inserted directly into the reaction vessel, providing continuous data without disturbing the polymerization process. nist.govhoriba.com

The key principle is to track the concentration of the monomer by monitoring the intensity of a characteristic Raman band that is consumed during the reaction. For lactones, a ring-breathing mode or a C=O stretching vibration often serves as a reliable spectroscopic marker. nist.gov As the polymerization proceeds, the intensity of the monomer's peak decreases, while new peaks corresponding to the resulting polyester (B1180765) may appear or intensify.

Research on the enzyme-catalyzed ROP of ε-caprolactone has demonstrated the efficacy of this approach. nist.govresearchgate.net In situ Raman spectroscopy was used to measure monomer conversion as a function of time, and the results showed excellent agreement with data obtained from traditional offline ¹H NMR analysis. nist.gov This validates the accuracy of the operando method for kinetic studies.

Table 2: Simulated Real-Time Raman Data for this compound Polymerization

| Time (minutes) | Monomer Peak Intensity (Arbitrary Units) | % Monomer Conversion |

| 0 | 1.00 | 0 |

| 10 | 0.85 | 15 |

| 20 | 0.68 | 32 |

| 30 | 0.50 | 50 |

| 60 | 0.23 | 77 |

| 90 | 0.10 | 90 |

| 120 | 0.04 | 96 |

This data is illustrative and represents a typical kinetic profile for lactone ROP monitored via spectroscopy.

The ability to collect such data in real-time offers significant advantages over traditional methods that rely on withdrawing aliquots, which can be time-consuming and may alter the reaction conditions, especially in heterogeneous systems. researchgate.net Operando spectroscopy provides immediate feedback, enabling precise control over the polymerization to target specific molecular weights and polymer properties. metrohm.commdpi.com The rich datasets obtained from these techniques are fundamental for developing accurate kinetic models and advancing the rational design of catalytic processes involving this compound and its derivatives. rsc.org

Oxepan 3 One As a Key Synthetic Building Block in Complex Molecule Synthesis

Strategic Use in the Synthesis of Natural Products and Bioactive Molecules

Oxepan-3-one and its derivatives are pivotal intermediates in the total synthesis of various natural products and bioactive molecules, particularly those containing the oxepane (B1206615) ring system. The oxepane moiety is a common structural feature in a range of marine natural products, many of which exhibit interesting biological activities.

A notable application of an this compound derivative is in the synthesis of the cis-2,7-disubstituted oxepane skeleton, which forms the core structure of the marine natural product isolaurepinnacin. rsc.orgrsc.org In one approach, a disubstituted this compound serves as a key intermediate. rsc.orgpsu.edu This intermediate is prepared through several routes, including the rhodium(II) acetate-mediated cyclization of α,ω-diazo alcohols to form functionalized oxepanes that are then converted to the target this compound. rsc.orgrsc.org For instance, a β-keto ester of oxepane can be alkylated and subsequently decarboxylated to yield the desired 2,7-disubstituted this compound. rsc.orgpsu.edu

The synthesis of another marine natural product, (+)-rogioloxepane A, also highlights the utility of oxepane frameworks, which can be conceptually linked back to precursors like this compound. researchgate.net Furthermore, the development of synthetic strategies for oxepane-containing molecules has been driven by the need to access complex structures found in nature. beilstein-journals.orgnih.gov

The versatility of this compound extends to the synthesis of bioactive molecules beyond natural products. For example, derivatives of oxepan-3-ol, which can be prepared from this compound, have been incorporated as P2-ligands in HIV-1 protease inhibitors. nih.gov These studies have shown that the ring size, stereochemistry, and the position of oxygen atoms within the cyclic ether are crucial for potent enzyme inhibitory and antiviral activity. nih.gov

| Natural Product/Bioactive Molecule | Synthetic Strategy Involving Oxepane-3-one or Related Structures | Reference |

| Isolaurepinnacin | Use of a 2,7-disubstituted this compound as a key intermediate, prepared via rhodium-catalyzed cyclization and subsequent alkylation/decarboxylation. rsc.orgrsc.org | rsc.orgrsc.orgpsu.edu |

| (+)-Rogioloxepane A | Synthesis involves the construction of a trans-disubstituted oxepene skeleton, a structure related to the oxepane framework. researchgate.net | researchgate.net |

| HIV-1 Protease Inhibitors | Incorporation of (R)-oxepan-3-ol, derived from this compound, as a flexible P2-ligand. nih.gov | nih.gov |

Development of 3,3-Disubstituted Cyclic Ether Systems for Chemical Space Exploration

The exploration of chemical space is crucial for the discovery of new molecules with desired properties, particularly in medicinal chemistry. naturalproducts.netmdpi.comresearchgate.netrsc.org 3,3-Disubstituted oxetanes, smaller cyclic ether analogues, have gained significant attention as valuable motifs for expanding the three-dimensional character of molecules. mdpi.comresearchgate.netrsc.orgdoi.org The principles guiding the synthesis and application of these smaller rings can be extended to larger systems like oxepanes. The introduction of substituents at the 3-position of the oxepane ring, starting from this compound, allows for the creation of a diverse set of molecules with varied spatial arrangements and physicochemical properties.

The synthesis of 3,3-disubstituted oxetanes often involves the cyclization of 1,3-diols. mdpi.com A similar strategy can be envisioned for this compound, where it can be converted to a diol precursor and then further elaborated. The reactivity of the ketone in this compound provides a handle for introducing the first substituent, and subsequent chemical transformations can be employed to introduce the second, leading to 3,3-disubstituted oxepanes.

These disubstituted cyclic ethers are valuable for several reasons:

Increased sp3 Character: The incorporation of 3,3-disubstituted cyclic ethers increases the three-dimensional character of a molecule, which is often associated with improved biological activity and better physicochemical properties.

Scaffold Diversity: They serve as building blocks for assembling novel molecular scaffolds, moving beyond the traditional flat, aromatic structures commonly found in drug discovery. sigmaaldrich.com

Modulation of Properties: The substituents on the cyclic ether can be varied to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

While much of the research has focused on smaller rings like oxetanes, the synthetic methodologies developed can be adapted for the synthesis of 3,3-disubstituted oxepanes from this compound, thereby expanding the accessible chemical space for this important class of cyclic ethers.

Precursor in the Construction of Fused, Bridged, and Spirocyclic Architectures

The reactivity of this compound makes it an excellent starting point for the synthesis of more complex, three-dimensional structures such as fused, bridged, and spirocyclic systems. libretexts.org These intricate architectures are of great interest in medicinal chemistry and materials science due to their conformational rigidity and novel spatial arrangement of functional groups.

Fused Systems: A fused ring system is formed when two rings share a common bond and two bridgehead atoms. libretexts.org this compound can be used to construct fused systems where the oxepane ring is annulated to another ring. For instance, an oxepan-fused β-lactam has been prepared through a 7-endo-trig cyclization, demonstrating the utility of oxepane precursors in forming such structures. figshare.com The nomenclature of fused systems often uses prefixes like "benzo-" to indicate fusion with a benzene (B151609) ring. egpat.com

Bridged Systems: In bridged systems, two rings are connected by a bridge containing one or more atoms. libretexts.org this compound can serve as a precursor to intermediates that undergo ring-closing reactions to form bridged structures. For example, the construction of an oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported, showcasing the formation of complex bridged systems. rsc.orgresearchgate.net Catalytic rsc.orgresearchgate.net O-to-C rearrangements have also been developed as a method for the rapid synthesis of diverse bridged bicyclic systems. nih.gov

Spirocyclic Architectures: Spirocycles are characterized by two rings connected through a single common atom. The ketone functionality of this compound is ideally suited for the construction of spirocyclic systems. The carbonyl carbon can act as the spiro-center. For example, spiro[isobenzofuran-1,2'-oxepan]-3-ones can be synthesized through Brønsted acid-catalyzed alkynyl-Prins cyclization. bits-pilani.ac.in Spirocyclic compounds are of significant interest as they introduce a high degree of three-dimensionality, which can be beneficial for biological activity. sigmaaldrich.commdpi.combeilstein-journals.org

| Architectural Type | Synthetic Approach from this compound or Related Precursors | Example | Reference |

| Fused | 7-endo-trig cyclization of an oxepane-derived precursor. | Oxepan-fused β-lactam | figshare.com |

| Bridged | Intramolecular cross-cycloaddition to form an oxa-[3.2.1]octane system. | 5–7–6 tricyclic carbon skeleton | rsc.orgresearchgate.net |

| Spirocyclic | Brønsted acid-catalyzed alkynyl-Prins cyclization. | Spiro[isobenzofuran-1,2'-oxepan]-3-one | bits-pilani.ac.in |

Application in Polymer Chemistry: Synthesis of Functional Polyethers and Copolymers

While oxepan-2-one (ε-caprolactone) is a well-known monomer for the synthesis of biodegradable polyesters like polycaprolactone (B3415563) (PCL) through ring-opening polymerization, the use of this compound in polymer chemistry is less common but holds potential for creating novel functional materials. solubilityofthings.comwikipedia.org The ketone group in this compound can be retained in the polymer backbone, offering a site for post-polymerization modification, or it can be transformed into other functional groups prior to polymerization.

The related monomer, oxetan-3-one, has been homopolymerized and copolymerized with various comonomers such as aldehydes, cyclic ethers, and esters using cationic catalysts. google.com This suggests that this compound could potentially undergo similar polymerizations to produce polyethers with ketone functionalities along the chain. These ketone groups could then be used to attach other molecules, altering the polymer's properties or introducing specific functionalities.

Furthermore, substituted oxepan-2-one isomers, such as 3- and 7-(prop-2-ynyl)oxepan-2-one, have been synthesized and used in copolymerization studies. rsc.orgrsc.orgcuni.cz The reactivity of these isomers was investigated, providing insights into how substitution on the oxepane ring affects polymerization kinetics and the resulting copolymer structure. rsc.orgrsc.org This research highlights the potential for creating functional polyethers by starting with a substituted oxepane monomer.

The synthesis of multifunctional polyethers has been achieved through the copolymerization of ethylene (B1197577) oxide with functional epoxide monomers. d-nb.info A similar approach could be envisioned where this compound is first converted to a functionalized epoxide, which is then copolymerized to create polyethers with tailored properties.

| Polymer Type | Monomer(s) | Polymerization Method | Potential Application |

| Functional Polyether | This compound | Cationic ring-opening polymerization | Materials with modifiable backbones |

| Copolymers | This compound and other cyclic ethers/esters | Cationic copolymerization | Tailored material properties |

| Functional Copolymers | Functionalized oxepane derivatives | Ring-opening copolymerization | Biomedical materials, functional coatings |

Emerging Research Directions and Future Perspectives for Oxepan 3 One Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The push towards environmentally benign chemical processes has spurred significant innovation in the synthesis of heterocyclic compounds like Oxepan-3-one. chemistryjournals.netconsensus.app Green chemistry principles, which focus on waste prevention, atom economy, and the use of safer reagents and solvents, are at the forefront of this transformation. consensus.appresearchgate.netskpharmteco.com

Energy-Efficient Synthesis: Modern techniques such as microwave-assisted and ultrasound-assisted synthesis are emerging as powerful tools for producing seven-membered heterocycles. mdpi.comijsssr.comtandfonline.com

Microwave (MW) Irradiation: This method utilizes the dielectric heating potential of microwaves to achieve homogeneous heat distribution, leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. mdpi.comresearchgate.netscite.aibenthamdirect.com For instance, MW-assisted ring-closure reactions, which are crucial for forming the oxepane (B1206615) skeleton, can be completed in minutes rather than hours. beilstein-journals.org

Ultrasound-Assisted Synthesis (Sonochemistry): This technique employs ultrasonic waves (20-100 kHz) to induce acoustic cavitation, creating localized hot spots with high temperatures and pressures. ijsssr.comchesci.com This process accelerates reaction rates, improves yields, and can enable reactions that are difficult to achieve through traditional methods, all while being an eco-friendly approach. chesci.comnih.govnih.gov

Biocatalysis: The use of enzymes (biocatalysis) represents a highly sustainable route for chemical synthesis. astrazeneca.comchemistryjournals.net Enzymes operate under mild conditions, often in water, and exhibit high specificity, which can eliminate the need for protecting groups and reduce waste. acs.orgtudelft.nl The development of chemoenzymatic routes, combining the selectivity of enzymes with the efficiency of metal catalysts, offers a promising pathway to chiral oxepane derivatives. kit.edu For example, the enzymatic reduction of a precursor ketone can produce a chiral alcohol with high enantioselectivity, which can then be cyclized to form the desired oxepane ring. kit.edu

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Microwave-Assisted | Rapid reaction times, high yields, enhanced selectivity, clean chemistry. mdpi.combenthamdirect.com | Efficient intramolecular cyclizations and ring-closing metathesis to form the seven-membered ring. mdpi.comresearchgate.net |

| Ultrasound-Assisted | Increased reaction rates, improved yields, eco-friendly, operates at milder conditions. ijsssr.comchesci.com | Acceleration of condensation and cyclization reactions, particularly for heterocyclic systems. tandfonline.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. astrazeneca.comtudelft.nl | Enantioselective synthesis of chiral oxepane precursors and derivatives. kit.edu |

Exploration of Novel Catalytic Systems and Unprecedented Reactivity Modes

The development of novel catalytic systems is crucial for unlocking new reaction pathways and achieving high efficiency and selectivity in the synthesis of complex molecules like oxepanes.

Advanced Catalytic Systems:

Transition Metal Catalysis: Transition metals like palladium, rhodium, and iridium are instrumental in constructing seven-membered rings. sioc-journal.cn Rhodium-catalyzed asymmetric arylative cyclization of alkynes and palladium-catalyzed intramolecular C-H arylation are powerful methods for creating oxepine and benzoxepine (B8326511) structures, which are closely related to this compound. researchgate.netdoi.org

Organocatalysis: Chiral organocatalysts, such as iminophosphoranes, are being developed for the enantioselective synthesis of medium-sized rings. acs.org These catalysts can operate under mild conditions and offer high levels of stereocontrol, which is essential for producing specific enantiomers of chiral molecules. acs.org

Dual Catalysis: Combining different catalytic modes, such as chiral phosphoric acids with Ag(I) catalysts, has proven effective for the asymmetric alkynylation of seven-membered cyclic imines, a reaction type that could be adapted for the functionalization of this compound derivatives. acs.org

Unprecedented Reactivity: Research is also focused on discovering new reactivity modes. The inherent strain in some cyclic ethers can facilitate ring-opening reactions, rearrangements, and ring expansions, providing access to diverse molecular scaffolds. acs.org For instance, novel access to oxepanes has been demonstrated through a 1,6-hydride shift/cyclization sequence involving Nicholas-Ferrier pyranosidic cations. dntb.gov.uaacs.org Such unprecedented reactions expand the synthetic utility of oxepane-containing structures. rsc.org

Table 2: Emerging Catalytic Strategies for Seven-Membered Rings

| Catalytic Strategy | Description | Potential Application for this compound |

|---|---|---|

| Asymmetric Transition Metal Catalysis | Utilizes chiral transition metal complexes (e.g., Rh, Pd, Ir) to achieve high enantioselectivity in cyclization reactions. sioc-journal.cnresearchgate.net | Synthesis of enantiomerically pure this compound and its derivatives. |

| Organocatalysis | Employs small organic molecules as catalysts for stereocontrolled cyclizations under mild conditions. acs.org | Enantioselective functionalization of the oxepane ring. |

| Combined Catalysis | Integrates multiple catalysts (e.g., acid and metal) to enable complex transformations in a single step. acs.org | Facile synthesis of highly functionalized oxepane derivatives. |

| Chemoenzymatic Synthesis | Combines the high selectivity of biocatalysts with the broad applicability of metal catalysts. kit.edu | "Greener" and more efficient routes to chiral oxepanes. kit.edu |

Interdisciplinary Applications in Materials Science and Advanced Functional Molecules

The unique seven-membered ring structure of this compound makes it a valuable building block for materials science and the creation of advanced functional molecules.

Polymer Science: Oxepane and its derivatives are key monomers in ring-opening polymerization to create polyesters and polyethers with unique properties. acs.org For example, 2-oxepane-1,5-dione, a related compound, is a precursor to a class of semicrystalline and biodegradable copolyesters. semanticscholar.orgresearchgate.netacs.org Copolymers incorporating oxepanone units can be designed to have specific properties, such as being biodegradable and having dual thermo- and pH-responsiveness, making them suitable for advanced applications like drug delivery systems. nih.gov The incorporation of this compound into polymer backbones could lead to new materials with tailored thermal properties, degradability, and functionality.

Advanced Functional Molecules: The oxepane scaffold is present in numerous biologically active natural products. rsc.orgpnas.org This has inspired the "biology-oriented synthesis" of oxepane-containing compound libraries to identify new bioactive molecules. pnas.org Synthetic strategies like ring-closing metathesis and cycloadditions are used to build diverse oxepane-based scaffolds. rsc.orgpnas.org These molecules can then be screened for various biological activities, potentially leading to the discovery of new therapeutics.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by accelerating research and discovery. researchgate.net These computational tools are becoming indispensable for planning synthetic routes and predicting reaction outcomes. eurekalert.orgnumberanalytics.commit.edu

Retrosynthesis and Reaction Prediction:

Computer-Aided Synthesis Planning (CASP): Software platforms like ASKCOS and SYNTHIA™ use AI algorithms and extensive reaction databases to propose and evaluate synthetic pathways. arxiv.orgthe-scientist.comsynthiaonline.com For a target molecule like a functionalized this compound, these tools can rapidly generate multiple retrosynthetic routes, breaking the complex structure down into simpler, commercially available starting materials. fiveable.mejournalspress.com

Predicting Reaction Outcomes: ML models can predict the products, yields, and selectivity of chemical reactions. eurekalert.orgchemeurope.comacs.org By training on vast datasets of known reactions, these models can identify the most likely outcome for a given set of reactants and conditions. mdpi.com This is particularly useful for complex systems like cyclic ketones, where factors like sterics and orbital interactions determine the reaction's selectivity. eurekalert.orgchemeurope.com

Accelerating Discovery: The integration of AI with automated synthesis platforms has the potential to create fully automated systems that can design, execute, and optimize chemical syntheses with minimal human intervention. mit.edu This data-driven approach allows chemists to explore chemical space with unprecedented efficiency, leading to the discovery of novel reactions and molecules. researchgate.net For this compound, this means faster optimization of synthetic routes and the ability to virtually screen for new derivatives with desired properties before committing to laboratory work. rsc.orgmit.edu

Table 3: AI and Machine Learning in this compound Chemistry

| AI/ML Application | Description | Impact on this compound Research |

|---|---|---|

| Retrosynthesis Planning | Algorithms deconstruct the target molecule to suggest feasible synthetic pathways from simple precursors. fiveable.memit.edu | Rapidly identifies efficient and novel synthetic routes to this compound and its derivatives. arxiv.orgsynthiaonline.com |

| Reaction Outcome Prediction | ML models predict major products, yields, and reaction selectivity based on reactants and conditions. eurekalert.orgacs.org | Reduces trial-and-error experimentation by forecasting the success of new synthetic steps. chemeurope.com |

| Discovery of New Reactions | AI can analyze existing data to propose novel transformations and reaction conditions. researchgate.net | Facilitates the discovery of unprecedented reactivity modes for the oxepane ring system. |

| Automated Synthesis | Integration of AI planning with robotic platforms for hands-off synthesis and optimization. mit.edu | Accelerates the synthesis and testing of new this compound-based functional molecules and materials. |

Q & A

What experimental design considerations are critical for synthesizing Oxepan-3-one with high purity and reproducibility?

Answer:

Synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent selection, temperature, catalyst systems). For reproducibility, document all procedural variables, including purification methods (e.g., column chromatography, recrystallization) and characterization data (e.g., NMR, IR, mass spectrometry). Ensure stoichiometric ratios are explicitly stated, and side products are analyzed to refine protocols. Pre-publication validation via independent replication is recommended to confirm yields and purity .

How can contradictions in reported spectroscopic data for this compound derivatives be systematically addressed?

Answer:

Discrepancies in spectral data (e.g., conflicting NMR chemical shifts) may arise from solvent effects, impurities, or instrumentation calibration. To resolve these:

- Compare data under identical conditions (solvent, temperature, concentration).

- Validate purity using orthogonal methods (HPLC, elemental analysis).

- Cross-reference with computational predictions (DFT for NMR shifts) to identify outliers.

Publish raw spectral data in supplementary materials to enable peer validation .

What advanced computational methods are suitable for studying the ring-strain and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations can quantify ring strain energy and predict sites of nucleophilic/electrophilic reactivity. Molecular dynamics simulations may elucidate solvent interactions affecting stability. For mechanistic insights, employ transition-state modeling (e.g., IRC analysis) to map reaction pathways. Ensure computational parameters (basis sets, solvation models) align with experimental conditions for meaningful comparisons .

What strategies optimize this compound’s regioselectivity in multi-step organic syntheses?

Answer:

Regioselective functionalization often requires:

- Steric/electronic directing groups (e.g., protecting ketone moieties during alkylation).

- Catalyst screening (e.g., Lewis acids for Friedel-Crafts reactions).

- Kinetic vs. thermodynamic control studies (varying temperature/reactant ratios).

Document failed attempts to identify selectivity bottlenecks and refine reaction trajectories .

How should researchers validate novel synthetic routes to this compound in peer-reviewed contexts?

Answer:

- Provide step-by-step protocols, including characterization data for all intermediates.

- Use standardized purity metrics (e.g., enantiomeric excess for chiral derivatives).

- Disclose limitations (e.g., scalability issues, sensitivity to moisture/air).

- Share crystallographic data (CCDC deposition) or spectral libraries for critical compounds. Peer reviewers should replicate key steps to confirm reproducibility .

What analytical techniques best resolve structural ambiguities in this compound analogs?

Answer:

- X-ray crystallography : Definitive proof of molecular geometry.

- 2D NMR (COSY, NOESY) : Elucidates proton-proton correlations and stereochemistry.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas.

- Vibrational circular dichroism (VCD) : For chiral center assignments.

Correlate experimental data with computational models to resolve ambiguities .

How can kinetic studies improve the understanding of this compound’s stability under varying conditions?

Answer:

- Conduct accelerated stability testing (thermal, pH, oxidative stress).

- Monitor degradation products via LC-MS or GC-MS.

- Derive rate constants and activation energies using Arrhenius plots.

- Compare degradation pathways in polar vs. nonpolar solvents to guide storage recommendations. Publish Arrhenius parameters to aid predictive modeling .

What ethical and documentation practices are essential when publishing this compound research?

Answer:

- Disclose all conflicts of interest (e.g., funding sources, patent applications).

- Share raw data in open-access repositories (e.g., Zenodo, Figshare) with metadata for reproducibility.

- Avoid redundant publication of similar datasets.